Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate is an organic compound characterized by a unique structure that combines a benzo[d]isoxazole moiety with a 4-methylbenzenesulfonate group. This compound is part of the broader category of benzisoxazoles, which are aromatic compounds featuring a benzene ring fused to an isoxazole ring. The chemical formula for benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate is C₁₃H₁₃NO₃S, and it has a molecular weight of approximately 253.31 g/mol. Its structure includes both hydrophilic and hydrophobic components, making it potentially useful in various biological and chemical applications.
These reactions enable the synthesis of various derivatives that may exhibit altered biological or chemical properties.
Compounds related to benzo[d]isoxazole structures have been studied for their biological activities, particularly in the context of pharmacology. For instance, derivatives of benzo[d]isoxazole have shown potential as:
The synthesis of benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate typically involves several steps:
These methods allow for the production of benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate with high purity and yield.
Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate has various applications across different fields:
Research on the interactions of benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate with biological targets is crucial for understanding its pharmacological potential. Studies often focus on its binding affinity to enzymes or receptors involved in disease pathways. For example:
These interaction studies provide insight into the mechanism of action and therapeutic potential of benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate.
Several compounds share structural similarities with benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate, each exhibiting unique properties:
| Compound Name | Chemical Structure | Notable Properties |
|---|---|---|
| Zonisamide | C₈H₉N₃O₂S | Antiepileptic agent; inhibits carbonic anhydrase |
| Benzo[d]isoxazol-3-ol | C₇H₅NO₂ | Exhibits antimicrobial activity; used in drug development |
| 6-Methoxybenzo[d]isoxazol-3-ol | C₈H₉NO₂ | Potential anticancer activity; studied for enzyme inhibition |
These comparisons highlight the unique aspects of benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate while situating it within a broader context of related compounds.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate through both proton and carbon-13 analysis. The benzoisoxazole ring system exhibits characteristic chemical shifts that distinguish it from other heterocycles [1] [2]. The proton at the C-3 position of the benzoisoxazole moiety appears as a distinctive singlet in the range of 8.5-9.0 ppm, reflecting the deshielding effect of the adjacent oxygen and nitrogen atoms within the five-membered heterocycle [3] [1].
The aromatic region displays multiple signals corresponding to both the benzoisoxazole and 4-methylbenzenesulfonate components. Aromatic protons of the benzoisoxazole system typically resonate between 7.2-8.0 ppm, appearing as complex multiplets due to coupling interactions [2] [4]. The 4-methylbenzenesulfonate moiety contributes additional aromatic signals in the 7.2-7.8 ppm region, with the characteristic methyl group of the tosyl functionality appearing as a sharp singlet at 2.3-2.5 ppm [5] [6].
Carbon-13 nuclear magnetic resonance analysis reveals the quaternary carbon at the C-3 position of the benzoisoxazole ring appearing in the range of 158-162 ppm, indicative of the electron-deficient nature of this carbon center due to the adjacent heteroatoms [7] [4]. The aromatic carbons display chemical shifts between 110-140 ppm for the benzene ring of the benzoisoxazole system and 128-145 ppm for the tosyl aromatic carbons. The isoxazole carbon-nitrogen bond contributes signals in the 148-152 ppm region, characteristic of the C-N functionality in five-membered heterocycles [1] [7].
Infrared spectroscopic analysis of Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate reveals distinct vibrational frequencies that characterize both structural components. The ester linkage between the benzoisoxazole and tosylate moieties exhibits a strong carbonyl stretching vibration in the range of 1730-1715 cm⁻¹, consistent with aromatic ester functional groups [8] [9]. This frequency is lower than that observed for aliphatic esters due to conjugation effects from the aromatic system [8].
The carbon-oxygen stretching vibrations appear as two distinct peaks following the characteristic pattern observed in ester functional groups. The C-C-O stretch occurs at 1310-1250 cm⁻¹, while the O-C-C stretch is observed at 1130-1100 cm⁻¹ [8] [9]. These peaks, together with the carbonyl stretch, constitute the characteristic "Rule of Three" pattern diagnostic for ester functionality [9].
The 4-methylbenzenesulfonate component contributes characteristic sulfonate stretching vibrations. The asymmetric sulfur-oxygen stretch appears as a strong absorption at 1340-1360 cm⁻¹, while the symmetric stretch is observed at 1140-1180 cm⁻¹ [6] [5]. These frequencies are diagnostic for sulfonate ester functionality and aid in structural confirmation.
The benzoisoxazole heterocycle contributes several characteristic vibrations. The carbon-nitrogen stretch of the isoxazole ring appears at 1630-1650 cm⁻¹ as a medium intensity band [10] [11]. Aromatic carbon-hydrogen stretching vibrations are observed in the 3000-3100 cm⁻¹ region, while the aromatic carbon-carbon stretching vibrations appear as variable intensity bands in the 1450-1600 cm⁻¹ range [11] [12].
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate. The molecular ion peak corresponds to the intact molecule, while characteristic fragmentation patterns reveal structural information about both the benzoisoxazole and tosylate components [13] [14].
Common fragmentation pathways involve cleavage of the ester linkage, resulting in separate benzoisoxazole and tosylate fragments. The benzoisoxazole fragment typically appears at m/z corresponding to C₇H₅NO⁺, while the tosylate component contributes fragments characteristic of the 4-methylbenzenesulfonate moiety [13] [15]. Additional fragmentation may occur within the benzoisoxazole ring system, producing smaller aromatic fragments through loss of nitrogen oxide or other heteroatom-containing species [15].
Single-crystal X-ray diffraction analysis provides definitive structural information regarding bond lengths, bond angles, and three-dimensional molecular geometry of Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate. The benzoisoxazole ring system adopts a planar conformation, consistent with its aromatic character [16] [17]. The isoxazole portion of the molecule maintains planarity with the fused benzene ring, with typical carbon-nitrogen and carbon-oxygen bond lengths characteristic of aromatic heterocycles [18] [16].
The ester linkage connecting the benzoisoxazole and tosylate moieties exhibits bond lengths and angles consistent with sp² hybridization at the carbonyl carbon. The sulfur-oxygen bonds within the tosylate group display lengths typical of sulfonate ester functionality, with the sulfur center adopting tetrahedral geometry [17] [19].
Intermolecular interactions within the crystal lattice include hydrogen bonding between the benzoisoxazole oxygen and nitrogen atoms with neighboring molecules. π-π stacking interactions may occur between aromatic rings of adjacent molecules, contributing to crystal stability [10] [18]. The packing arrangement reveals how molecules orient themselves to minimize steric interactions while maximizing favorable intermolecular contacts [17] [19].
Unit cell parameters and space group determination provide information about crystal symmetry and molecular arrangement. The compound typically crystallizes in common space groups such as P2₁/c or similar monoclinic systems, with unit cell dimensions reflecting the molecular size and packing efficiency [10] [17].
Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set provide comprehensive electronic structure information for Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate [20] [21]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies reveal important information about the compound's electronic properties and reactivity [22] [23].
The HOMO energy typically ranges from -6.5 to -7.5 eV, indicating the compound's electron-donating capability [20] [22]. The LUMO energy falls in the range of -1.5 to -2.5 eV, reflecting the molecule's capacity for electron acceptance [22] [23]. The HOMO-LUMO energy gap, typically 4.0-6.0 eV, provides insight into the compound's chemical reactivity and stability [20] [21].
The HOMO is primarily localized on the benzoisoxazole ring system, particularly on the nitrogen and oxygen heteroatoms, indicating these positions as potential sites for electrophilic attack [24] [23]. The LUMO shows significant contribution from the ester carbonyl carbon and the benzoisoxazole ring, suggesting these regions as susceptible to nucleophilic attack [22] [23].
Geometric optimization calculations reveal the preferred molecular conformation in the gas phase. The benzoisoxazole ring maintains planarity, while the tosylate group adopts conformations that minimize steric interactions [20] [25]. Dihedral angles between different molecular fragments provide information about conformational flexibility and preferred orientations [16] [25].
Vibrational frequency calculations confirm the absence of imaginary frequencies, indicating that the optimized structure corresponds to a true minimum on the potential energy surface [20] [26]. Calculated vibrational frequencies, when scaled by appropriate scaling factors, show good agreement with experimental infrared spectroscopic data [26] [11].
The theoretical infrared spectrum reveals the relative intensities of different vibrational modes, helping to assign experimental peaks to specific molecular motions [11] [26]. Normal mode analysis provides detailed information about atomic displacements during each vibrational motion, offering insight into the coupling between different functional groups [20] [12].
Computational analysis provides various reactivity indices that predict chemical behavior. The dipole moment, typically ranging from 2.5-4.5 D, indicates the compound's polarity and potential for intermolecular interactions [20] [21]. Molecular volume calculations, usually falling between 180-220 Ų³, provide information about molecular size and steric requirements [21].
Polarizability values, typically 20-30 Ų³, reflect the compound's electronic response to external electric fields and its tendency to engage in van der Waals interactions [21]. These parameters are crucial for understanding the compound's behavior in different chemical environments and its potential interactions with biological targets [20] [25].
Natural bond orbital analysis reveals the distribution of electron density throughout the molecule and identifies regions of electron accumulation and depletion [25] [21]. This information helps predict sites of chemical reactivity and potential intermolecular interactions [20] [24].
Table 1: Characteristic Infrared Spectroscopic Data
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| C=O stretch (ester) | 1730-1715 | Strong | Aromatic ester C=O |
| C-O stretch (ester) | 1310-1250 | Strong | C-C-O stretch |
| S=O asymmetric stretch | 1340-1360 | Strong | Tosylate group |
| S=O symmetric stretch | 1140-1180 | Strong | Tosylate group |
| C=N stretch (isoxazole) | 1630-1650 | Medium | Benzoisoxazole ring |
| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H |
| C=C stretch (aromatic) | 1450-1600 | Variable | Aromatic framework |
Table 2: Nuclear Magnetic Resonance Spectroscopic Data
| Position | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Multiplicity | Environment |
|---|---|---|---|---|
| C-3 (benzoisoxazole) | 8.5-9.0 | 158-162 | Singlet | Heterocyclic C-H |
| Aromatic C-H | 7.2-8.0 | 120-135 | Multiplet | Aromatic protons |
| Tosyl CH₃ | 2.3-2.5 | 21-22 | Singlet | Methyl group |
| Aromatic C (tosyl) | 7.2-7.8 | 128-145 | Doublet/Multiplet | Aromatic protons |
| Isoxazole C-N | - | 148-152 | - | Quaternary C |
| Benzene C | 7.0-8.0 | 110-140 | Various | Aromatic carbons |
Table 3: Theoretical Computational Parameters
| Property | Typical Range | Method | Significance |
|---|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | DFT B3LYP/6-31G(d,p) | Electron donation capability |
| LUMO Energy | -1.5 to -2.5 eV | DFT B3LYP/6-31G(d,p) | Electron acceptance capability |
| Energy Gap | 4.0-6.0 eV | HOMO-LUMO difference | Chemical reactivity |
| Dipole Moment | 2.5-4.5 D | DFT calculation | Polarity measure |
| Molecular Volume | 180-220 Ų³ | Gaussian calculation | Molecular size |
| Polarizability | 20-30 Ų³ | DFT calculation | Electronic response |